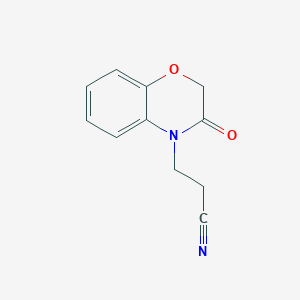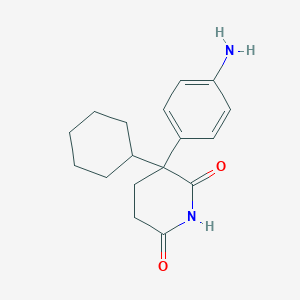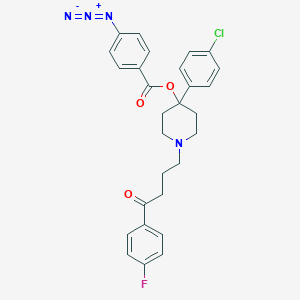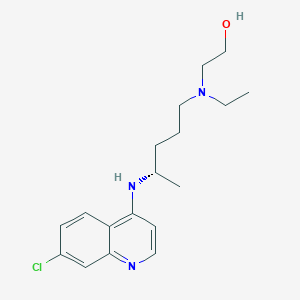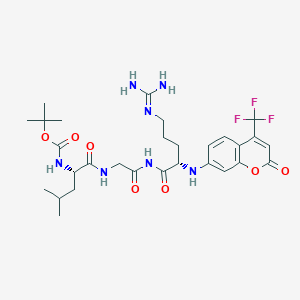![molecular formula C8H10ClNS B056760 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-77-6](/img/structure/B56760.png)
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. THTP has been found to possess a range of biological activities, including antimicrobial, antifungal, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been proposed that 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biochemical and physiological effects. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to reduce inflammation and oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biological activities, making it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to be toxic to some cell types at high concentrations. In addition, the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood, which may limit its usefulness in some experimental contexts.
Direcciones Futuras
There are several future directions for research on 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is to further investigate the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This may involve identifying the specific enzymes and pathways that are targeted by 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Another area of research is to explore the potential applications of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in drug development. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine may be used as a lead compound for the development of new antimicrobial or antitumor agents. Finally, future research may also focus on optimizing the synthesis method of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to improve yield and purity.
Métodos De Síntesis
The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-chloro-3-formylthiophene with methylamine and ammonium acetate. The resulting product is then subjected to a series of reactions to form the final compound. The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
123279-77-6 |
|---|---|
Nombre del producto |
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Fórmula molecular |
C8H10ClNS |
Peso molecular |
187.69 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
Clave InChI |
LODRKBZVDBEJPB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
SMILES canónico |
CN1CCC2=C(C1)SC(=C2)Cl |
Sinónimos |
Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



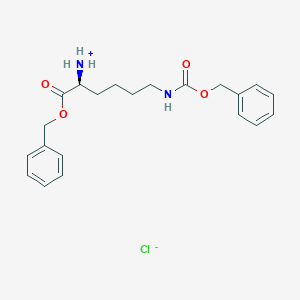
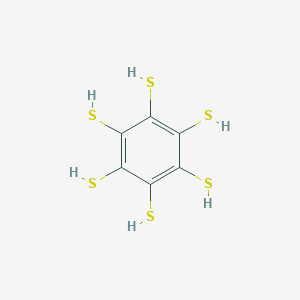

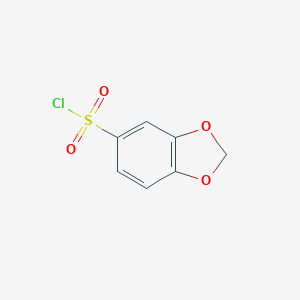
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
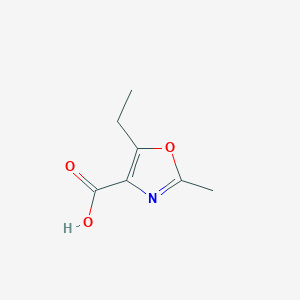
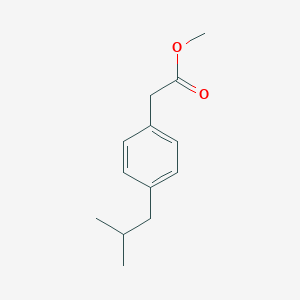
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
